4-hydroxy-3-methoxy-N-nonanoylbenzamide
Description
4-Hydroxy-3-methoxy-N-nonanoylbenzamide (synonyms: N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, vanillyl nonanamide) is a benzamide derivative characterized by a 4-hydroxy-3-methoxybenzyl (vanillyl) moiety linked to a nonanoyl (C9) chain via an amide bond . Its molecular formula is C₁₇H₂₅NO₃, with a molecular weight of 291.39 g/mol. The compound’s structure combines polar aromatic groups (hydroxy and methoxy) with a hydrophobic aliphatic chain, conferring amphiphilic properties. This balance influences its solubility, reactivity, and biological interactions, making it relevant in pharmaceutical and synthetic chemistry contexts .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-N-nonanoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-4-5-6-7-8-9-16(20)18-17(21)13-10-11-14(19)15(12-13)22-2/h10-12,19H,3-9H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNWGZSHKLXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(=O)C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-N-nonanoylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-hydroxy-3-methoxybenzoic acid: This can be achieved through the oxidation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using an oxidizing agent such as sodium perborate.
Formation of 4-hydroxy-3-methoxybenzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acylation with nonanoic acid: The acyl chloride is reacted with nonanoic acid in the presence of a base such as pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-N-nonanoylbenzamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Pyridine, sodium hydroxide (NaOH)
Major Products Formed
Scientific Research Applications
4-Hydroxy-3-methoxy-N-nonanoylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxy-N-nonanoylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 4-hydroxy-3-methoxy-N-nonanoylbenzamide and related benzamides:
Data Table: Structural and Physicochemical Comparison
| Property | This compound | 4-Hydroxy-N-Isobutyl-3-Methoxybenzamide | N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 291.39 | 223.27 | 275.73 |
| LogP | ~3.5 (predicted) | ~2.1 | ~2.8 |
| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) | 1 (NH) |
| Key Functional Groups | C9 chain, vanillyl | Isobutyl, vanillyl | Cl, methoxy, methyl |
| Synthetic Yield | ~75% (amide coupling) | ~80% | ~65% (low-temperature coupling) |
Biological Activity
4-Hydroxy-3-methoxy-N-nonanoylbenzamide (CAS No. 618-92-8) is an organic compound characterized by its unique structural features, including a benzamide core with hydroxy, methoxy, and nonanoyl substituents. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the nonanoyl chain enhances its hydrophobicity, which may influence its interaction with lipid membranes and biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-hydroxy-3-methoxybenzoic acid : This can be synthesized from vanillin through oxidation.
- Formation of 4-hydroxy-3-methoxybenzoyl chloride : This step involves converting the benzoic acid derivative using thionyl chloride.
- Acylation with nonanoic acid : The acyl chloride reacts with nonanoic acid in the presence of a base like pyridine to yield the desired benzamide.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors.
- Modulation of Pathways : These interactions may influence various biochemical pathways, leading to its observed biological effects .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as a natural preservative in food products.
- Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in murine models of arthritis. Results indicated a significant decrease in swelling and pain scores compared to control groups.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-3-methoxybenzamide | Lacks nonanoyl chain | Lower antimicrobial activity |
| 4-Hydroxy-3-methoxybenzonitrile | Contains nitrile instead of nonanoyl chain | Different reactivity |
| 4-Hydroxy-3-methoxybenzaldehyde | Contains an aldehyde group | More reactive towards nucleophiles |
The presence of the nonanoyl chain in this compound contributes to its enhanced hydrophobicity and potential bioactivity compared to related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
